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Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

Cat. No.: B2748986
CAS No.: 840521-79-1
M. Wt: 168.096
InChI Key: GTEBOWHIOHDJMT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

Fluorinated organic compounds have become indispensable in modern chemical research and industry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Due to the high electronegativity of fluorine (4.0 on the Pauling scale) and the strength of the carbon-fluorine bond (approximately 485 kJ/mol), fluorinated compounds often exhibit enhanced thermal stability, metabolic resistance, and increased lipophilicity. cas.cnuni.lu These attributes are highly sought after in the life sciences, where fluorination can improve a drug candidate's potency, bioavailability, and pharmacokinetic profile. cas.cnacs.org Consequently, fluorine-containing compounds represent a significant and growing portion of pharmaceuticals and agrochemicals on the market. acs.orgchemrxiv.org

Role of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are highly valued building blocks in organic synthesis due to their versatile reactivity. google.comscbt.com Their structure features two carbonyl groups separated by a methylene (B1212753) or methine group, which imparts unique chemical characteristics. They possess both electrophilic sites (at the carbonyl carbons) and nucleophilic sites (at the α-carbon), enabling a wide range of transformations. scbt.com This dual reactivity makes them key intermediates for constructing a variety of complex molecular architectures, including carbocyclic and heterocyclic systems. google.comscbt.com The classic acetoacetic ester synthesis, which utilizes the acidic nature of the α-proton for alkylation, is a prime example of their synthetic utility in forming new carbon-carbon bonds. google.com Furthermore, the ketone and ester functionalities can be selectively modified to produce other valuable chemical groups like alcohols, imines, and amides. chemicalbook.com

Structural Attributes and Unique Reactivity Profile of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

This compound is a specialized β-keto ester that combines several key structural features which dictate its chemical behavior. Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₀F₂O₄ scbt.com
Molecular Weight196.15 g/mol scbt.com
CAS Number840521-79-1

The molecule's reactivity is governed by the interplay of its functional groups:

β-Keto Ester Core: Provides the fundamental reactivity pattern of this compound class.

gem-Difluoro Group (C(F)₂H): Located at the α-position to the ketone, the two fluorine atoms act as powerful electron-withdrawing groups. This effect significantly increases the electrophilicity of the adjacent keto-carbonyl carbon (C3), making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

α-Methoxy Group (OCH₃): Positioned at the α-carbon of the ester carbonyl (C2), this group introduces steric bulk and electronic effects. Crucially, its presence means there is no enolizable proton at the C2 position, which precludes many of the typical reactions of β-keto esters that rely on the formation of an enolate at this position.

The combined effect of these groups suggests a reactivity profile dominated by reactions at the highly activated ketone. Nucleophilic additions to the C3 carbonyl are expected to be a primary reaction pathway. The stability of the gem-difluoro moiety is high, and it serves primarily to modulate the electronic properties of the rest of the molecule.

Overview of Research Paradigms for Fluorinated β-Keto Esters

Research involving fluorinated β-keto esters is a dynamic area of synthetic chemistry, largely driven by the demand for novel fluorinated building blocks. A major focus has been on the development of catalytic, enantioselective methods for their synthesis. chemicalbook.com This research can be broadly categorized:

Asymmetric Fluorination: A significant body of work is dedicated to the enantioselective fluorination of β-keto esters to create chiral molecules containing a stereocenter with a fluorine atom. chemicalbook.comnih.gov These methods often employ chiral metal complexes (using metals like copper or titanium) or organocatalysts to control the stereochemical outcome of the reaction with electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. chemicalbook.comnih.govresearchgate.net

Synthesis from Fluorinated Precursors: Another common strategy is the construction of the β-keto ester backbone using smaller, readily available fluorinated starting materials. For example, the Claisen condensation of a fluorinated ester (like ethyl difluoroacetate) with another ester or ketone is a foundational method for producing compounds like Ethyl 4,4-difluoro-3-oxobutanoate. chemicalbook.com

Transformations and Applications: Research also focuses on the subsequent chemical transformations of fluorinated β-keto esters. Their activated carbonyl groups and ester functionalities allow them to serve as versatile intermediates for synthesizing more complex fluorinated molecules, including pharmaceuticals and agrochemicals. nih.gov For instance, they are used as precursors for fluorinated pyrazoles, pyrimidines, and other heterocyclic systems of medicinal interest.

The table below summarizes some general synthetic approaches relevant to this class of compounds.

Table 2: General Synthetic Strategies for Fluorinated β-Keto Esters
StrategyDescriptionKey Reagents/CatalystsReference Example
Claisen CondensationCondensation of a fluorinated ester with a non-fluorinated ester to build the carbon skeleton.Strong bases (e.g., Sodium ethoxide, Sodium hydride)Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate from ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297). chemicalbook.com
Electrophilic FluorinationIntroduction of a fluorine atom at the α-position of a β-keto ester.Electrophilic fluorine sources (e.g., Selectfluor®, NFSI), often with chiral catalysts.Asymmetric fluorination of β-keto esters using phase-transfer catalysis. researchgate.net
Reformatsky-type ReactionsReaction of an α-bromo fluorinated ester with a carbonyl compound in the presence of zinc.Zinc metal, bromo-fluoro esters.Synthesis of related fluorinated β-hydroxy esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6F2O4 B2748986 Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate CAS No. 840521-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4/c1-3-13-7(11)5(12-2)4(10)6(8)9/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNQHSHJXFKRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260451
Record name Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840521-79-1
Record name Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=840521-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for Ethyl 4,4 Difluoro 2 Methoxy 3 Oxobutyrate

Established Synthetic Approaches to Fluorinated Acetoacetates Relevant to Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

The synthesis of the non-methoxylated analogue, ethyl 4,4-difluoroacetoacetate, is well-established and serves as a crucial starting point for considering the synthesis of the target molecule.

Adaptations of Claisen Condensation Reactions

The Claisen condensation is a cornerstone reaction in the formation of β-ketoesters. libretexts.orgopenstax.org This method involves the condensation of two ester molecules in the presence of a strong base. For the synthesis of ethyl 4,4-difluoroacetoacetate, a mixed Claisen condensation is employed.

One common approach involves the reaction of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) using a base such as sodium ethoxide or sodium hydride. google.compatsnap.comchemicalbook.com The reaction is typically carried out in an organic solvent. The use of sodium ethoxide in ethanol (B145695) is a frequently cited method, though the use of sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) has also been reported to give high yields. google.com A patent describes a method where ethyl difluoroacetate and ethyl acetate are reacted in the presence of an ethanol solution of sodium ethoxide, highlighting the industrial applicability of this method. patsnap.com

A plausible adaptation of this methodology for the synthesis of this compound would involve a crossed Claisen condensation between ethyl difluoroacetate and ethyl methoxyacetate (B1198184). In this proposed reaction, the enolate of ethyl methoxyacetate would act as the nucleophile, attacking the carbonyl group of ethyl difluoroacetate. A strong, non-nucleophilic base would be required to selectively deprotonate ethyl methoxyacetate.

Table 1: Comparison of Bases Used in Claisen Condensation for Ethyl 4,4-difluoroacetoacetate Synthesis

BaseSolventReported Yield of Ethyl 4,4-difluoroacetoacetateReference
Sodium EthoxideEthanol/Organic SolventUp to 90.2% patsnap.com
Sodium HydrideTetrahydrofuran (THF)Up to 86% google.com
Sodium MethoxideNot specified54.2% - 65.4% google.com

Strategies Involving Fluoroacetate Precursors

The primary precursor for the difluoroacetyl group is ethyl difluoroacetate. The synthesis of this key intermediate is an important consideration. Methods for the preparation of ethyl difluoroacetate have been documented, often starting from difluoroacetic acid or its derivatives. google.com One patented method describes the preparation of ethyl difluoroacetate from a compound (Compound I in the patent) and ethanol in the presence of concentrated sulfuric acid. google.com

Another potential, though more complex, strategy to arrive at the target molecule could involve the α-functionalization of a pre-formed fluorinated β-ketoester. This would begin with the synthesis of ethyl 4,4-difluoroacetoacetate as described above. The subsequent step would be the introduction of a methoxy (B1213986) group at the α-position. This could potentially be achieved through an α-hydroxylation reaction followed by methylation. Catalytic methods for the α-hydroxylation of β-keto esters have been developed, which could be explored for this purpose. researchgate.net

Novel and Green Chemistry Synthetic Routes for this compound

While specific "green" synthetic routes for this compound are not detailed in the literature, general principles of green chemistry can be applied to the proposed synthetic pathways.

Catalytic Systems for Enhanced Synthesis Efficiency

Modern synthetic chemistry is moving towards the use of catalytic systems to improve efficiency and reduce waste. For the α-functionalization of β-ketoesters, various catalytic systems have been explored. For instance, the α-amination of β-keto esters has been achieved using guanidine–bisurea bifunctional organocatalysts. beilstein-journals.org While not a direct synthesis of the target molecule, this demonstrates the potential for using organocatalysis for the α-functionalization of similar substrates.

A visible-light-induced, catalyst-free O-H insertion reaction of diazo compounds has been reported for the synthesis of α-hydroxy and α-alkoxy esters, which presents a potentially green and efficient method for introducing the alkoxy group. organic-chemistry.org Adapting this to a difluorinated β-ketoester would be a novel approach.

One-Pot Multi-Component Reaction Sequences

One-pot reactions are a key aspect of green chemistry as they reduce the number of work-up and purification steps, saving time, solvents, and energy. The synthesis of various substituted β-ketoesters has been achieved through one-pot multicomponent reactions. For example, the reaction of aromatic aldehydes, Meldrum's acid, ethyl-4,4,4-trifluoro-1,3-dioxobutanoate, and ammonium (B1175870) acetate can afford complex piperidine (B6355638) derivatives in a one-pot process. researchgate.net While this produces a different heterocyclic system, it illustrates the feasibility of complex one-pot sequences involving fluorinated β-ketoester precursors. A one-pot synthesis of the target molecule could be envisioned by generating the enolate of ethyl methoxyacetate in situ and reacting it directly with an activated form of difluoroacetic acid.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. For the proposed Claisen condensation route, key parameters to optimize would include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

For the synthesis of the related ethyl 4,4-difluoroacetoacetate, various conditions have been explored. For instance, a patent details a process using sodium ethoxide in ethanol, with the reaction temperature controlled between 10-20°C during the addition of reactants and then raised to 40-60°C for a period of time to drive the reaction to completion. patsnap.com Another patent describes the reaction of difluoroacetyl halide with ethyl acetate at temperatures ranging from -30 to 80°C. google.com The yield of such reactions is highly dependent on these parameters.

Table 2: Exemplary Reaction Conditions for Ethyl 4,4-difluoroacetoacetate Synthesis

Reactant 1Reactant 2Catalyst/BaseTemperatureYieldReference
Ethyl difluoroacetateEthyl acetateSodium ethoxide10-60°C90.2% patsnap.com
Difluoroacetyl fluorideEthyl acetateSodium methylate-5 to -10°C, then rt54.2% google.com
Ethyl difluoroacetateEthyl acetateSodium hydride35-40°C71.2% google.com

For the proposed α-methoxylation of ethyl 4,4-difluoroacetoacetate, optimization would involve screening different hydroxylating agents and methylation conditions, as well as catalysts that can operate efficiently on a fluorinated substrate. The optimization of the α-azidation of a β-ketoester has been reported, which involved screening different oxidants and catalysts, demonstrating a systematic approach to optimizing such α-functionalization reactions. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound can be approached through several strategic disconnections, primarily involving asymmetric transformations of the ketone or the α-carbon. These methods aim to establish one or more stereocenters with high levels of enantiomeric and diastereomeric purity.

One of the most direct methods to introduce chirality is through the asymmetric reduction of the ketone in this compound to yield the corresponding chiral β-hydroxy ester. This transformation is well-precedented for a wide range of β-keto esters using various catalytic systems.

Catalytic Asymmetric Hydrogenation:

The use of chiral transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, for the asymmetric hydrogenation of β-keto esters is a well-established and powerful tool. rsc.orgwikipedia.org For the reduction of this compound, a catalyst system such as a Ru-BINAP complex would be a primary candidate. researchgate.netpsu.edu The reaction would proceed by the coordination of the β-keto ester to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the carbonyl group. The α-methoxy group can play a significant role in the stereochemical outcome through chelation with the metal center, potentially leading to high levels of diastereoselectivity.

The general reaction is as follows:

EtOOC-CH(OCH3)-C(=O)-CHF2 + H2 --(Chiral Catalyst)--> EtOOC-CH(OCH3)-CH(OH)-CHF2

The choice of chiral ligand, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr). The presence of the difluoromethyl group can also influence the electronic properties of the ketone and its interaction with the catalyst.

Enzyme-Catalyzed Reduction:

Biocatalysis offers a green and highly selective alternative for the reduction of ketones. nih.gov Carbonyl reductases (KREDs) from various microorganisms are known to reduce β-keto esters with excellent enantioselectivity. Whole-cell biotransformations or isolated enzymes can be employed. The substrate, this compound, would be subjected to the action of a selected KRED, often with a cofactor regeneration system, to produce the corresponding chiral alcohol. The stereochemical outcome (either R or S alcohol) can often be controlled by selecting an appropriate enzyme.

Interactive Data Table: Potential Catalysts for Asymmetric Reduction

Catalyst SystemChiral LigandExpected ProductPotential Enantioselectivity (ee)Potential Diastereoselectivity (dr)
Ru-BINAP(S)- or (R)-BINAPChiral β-hydroxy ester>95%High (syn or anti)
Carbonyl Reductase (KRED)Enzyme Active SiteChiral β-hydroxy ester>99%High (syn or anti)
Oxazaborolidine/BoraneCBS ReagentChiral β-hydroxy ester>90%Moderate to High

The α-carbon of this compound is a prochiral center that can be functionalized to create a new stereocenter. When coupled with the subsequent reduction of the ketone, this can lead to the formation of derivatives with two adjacent stereocenters.

Asymmetric Alkylation:

Stereoselective alkylation of the α-position of β-keto esters can be challenging due to the potential for racemization of the product under basic conditions. nih.gov However, the development of catalytic asymmetric methods using chiral phase-transfer catalysts or metal complexes can provide access to α-alkylated products with good enantioselectivity. For this compound, deprotonation followed by reaction with an electrophile in the presence of a chiral catalyst could yield an α-substituted derivative. Subsequent diastereoselective reduction of the ketone would then furnish a product with two defined stereocenters.

Asymmetric Fluorination:

The introduction of a third fluorine atom at the α-position can be achieved using electrophilic fluorinating agents in the presence of a chiral catalyst. mdpi.comrsc.org Chiral phase-transfer catalysts or metal complexes can be employed to control the facial selectivity of the fluorination of the enolate intermediate. This would lead to the formation of ethyl 2,4,4,4-tetrafluoro-2-methoxy-3-oxobutanoate with a new stereocenter at the α-position.

Interactive Data Table: Potential Asymmetric Reactions at the α-Carbon

Reaction TypeReagent/CatalystProduct TypePotential Stereoselectivity
Asymmetric AlkylationChiral Phase-Transfer Catalystα-Alkyl-β-keto esterModerate to High ee
Asymmetric FluorinationSelectfluor® / Chiral Lewis Acidα-Fluoro-β-keto esterHigh ee

The successful synthesis of chiral derivatives of this compound relies on the careful selection of synthetic methodologies and reaction conditions. The inherent functionality of the molecule provides multiple avenues for the introduction of chirality, making it a versatile starting material for the synthesis of complex, stereochemically rich molecules. Further research in this area will likely focus on the development of novel catalytic systems that can achieve high levels of stereocontrol in the transformation of this and related fluorinated substrates.

Reactivity and Mechanistic Investigations of Ethyl 4,4 Difluoro 2 Methoxy 3 Oxobutyrate

Nucleophilic and Electrophilic Transformations Involving Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

There is no specific information available in the searched scientific literature detailing the nucleophilic and electrophilic transformations of this compound. Research on analogous fluorinated β-ketoesters suggests that the carbonyl carbons and the α-carbon are potential sites for nucleophilic and electrophilic attack, respectively. However, without experimental data, any discussion remains speculative.

Cyclization and Annulation Reactions Mediated by this compound

Specific examples of cyclization and annulation reactions utilizing this compound as a substrate could not be found in the reviewed literature. While fluorinated β-dicarbonyl compounds are well-known precursors for various cyclic molecules, the specific application of this methoxy-substituted difluoro compound has not been reported.

Formation of Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated heterocyclic scaffolds is a significant area of research in medicinal and materials chemistry. nih.govresearchgate.nete-bookshelf.de Compounds like Ethyl 4,4,4-trifluoro-3-oxobutanoate are frequently used in condensation reactions with binucleophiles to form a variety of heterocycles, including pyrazoles, isoxazoles, pyrimidines, and quinolines. researchgate.netresearchgate.net However, no studies were identified that specifically employ this compound for the construction of such fluorinated heterocyclic systems.

Spirocompound Formation

The formation of spirocompounds often involves reactions with β-dicarbonyl compounds. For instance, reactions of Ethyl 4,4,4-trifluoro-3-oxobutanoate have been shown to yield fluorine-containing dispirocyclohexanes. researchgate.net Despite this precedent with a related compound, there are no documented instances of this compound being used to synthesize spirocompounds.

Multi-Component Reaction Pathways Employing this compound

Multi-component reactions (MCRs) are efficient synthetic strategies for building molecular complexity in a single step. scielo.org.mx Fluorinated β-ketoesters are valuable partners in MCRs for generating diverse molecular libraries. researchgate.net A search of the available literature did not yield any examples of multi-component reactions that specifically utilize this compound.

Elucidation of Reaction Mechanisms and Transition States for Reactions of this compound

Detailed mechanistic studies, including the characterization of intermediates and the calculation of transition state energies, are crucial for understanding and optimizing chemical reactions. mdpi.comnih.gov While plausible mechanisms for reactions involving similar compounds have been proposed, often involving initial Knoevenagel condensation followed by Michael addition and intramolecular cyclization, no specific mechanistic investigations or transition state analyses for reactions of this compound have been published. researchgate.net

Impact of Difluoro and Methoxy (B1213986) Substituents on the Reactivity and Regioselectivity of this compound

The electronic effects of substituents play a critical role in directing the reactivity and regioselectivity of a molecule. The difluoromethyl group (CHF2) is a strong electron-withdrawing group, which is expected to increase the electrophilicity of the adjacent carbonyl carbon and the acidity of the α-proton. The methoxy group (-OCH3) at the α-position is also electron-withdrawing via induction but can act as an electron-donating group through resonance. This dual nature would significantly modulate the nucleophilicity and electrophilicity of the molecule compared to its non-methoxylated or trifluoromethylated analogs. However, without experimental studies, a precise and detailed analysis of how these specific substituents influence the reactivity and regioselectivity of this compound cannot be provided.

Derivatization and Strategic Transformations of Ethyl 4,4 Difluoro 2 Methoxy 3 Oxobutyrate

Access to Fluorine-Containing Heterocycles from Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

The structure of this compound, featuring two electrophilic carbonyl centers, makes it an ideal precursor for condensation reactions with binucleophiles to form a variety of fluorine-containing heterocycles.

The most prominent and well-documented transformation of this compound is its reaction with hydrazines to form substituted pyrazoles. This reaction is a cornerstone in the industrial synthesis of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.

The reaction proceeds via a condensation-cyclization sequence. For instance, the reaction with methylhydrazine sulfate (B86663) in the presence of a base leads to the formation of a key pyrazole (B372694) intermediate. This transformation is crucial for the synthesis of Bixafen, a widely used agricultural fungicide. The process involves the initial reaction of the hydrazine (B178648) with the ketone and ester carbonyls of the butanoate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Table 1: Synthesis of Pyrazole Intermediate from this compound

Reactant 1Reactant 2ConditionsProductApplication
This compoundMethylhydrazine sulfateBasic, e.g., NaOHEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylatePrecursor for Bixafen

While the synthesis of pyrazoles from this precursor is extensively utilized, the formation of pyridines is less commonly documented in publicly available scientific literature. In principle, pyridine (B92270) synthesis could be achieved through reactions with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) and a suitable co-reactant, analogous to the Hantzsch pyridine synthesis, but specific examples involving this exact difluoro-methoxy ester are not readily found.

The synthesis of pyran and dihydrofuran derivatives from this compound is not widely reported in scientific literature. Generally, related β-ketoesters can undergo reactions such as Michael additions with α,β-unsaturated compounds followed by cyclization to form pyran structures. researchgate.net However, specific examples detailing this pathway for this compound are scarce. Similarly, the construction of dihydrofuran rings would require specific reaction partners and conditions that have not been prominently featured in the context of this particular substrate.

The preparation of quinolinone and isoquinoline (B145761) scaffolds from this compound is not a commonly cited transformation. The synthesis of quinolinones often involves the reaction of anilines with β-ketoesters, known as the Conrad-Limpach reaction. While this is a general method, its application to this compound is not specifically detailed in available research. Likewise, syntheses of isoquinolines typically follow pathways like the Bischler-Napieralski or Pictet-Spengler reactions, which are not directly applicable to the derivatization of this β-ketoester.

Preparation of Complex Molecular Architectures via Derivatization of this compound

The primary application of this compound is as a key starting material for the construction of complex, biologically active molecules. Its main role is to introduce the critical 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety into the final structure.

Following the initial pyrazole synthesis, the resulting ethyl pyrazole-4-carboxylate undergoes further transformations. For example, in the synthesis of Bixafen, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then activated, often by conversion to an acid chloride, and subsequently reacted with a substituted aniline (B41778) (e.g., 2-amino-3',4',5'-trifluorobiphenyl) to form a complex amide. This sequence demonstrates the strategic use of the initial building block to create a sophisticated molecular architecture containing multiple aromatic and fluorinated fragments.

Development of Advanced Intermediate Precursors from this compound

This compound itself is an advanced intermediate, but its derivatization leads to the development of other crucial precursors. The most significant of these is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .

Applications of Ethyl 4,4 Difluoro 2 Methoxy 3 Oxobutyrate As a Key Intermediate in Specialty Chemical Synthesis

Role in the Synthesis of Agrochemical Candidates

The incorporation of a difluoromethyl (CF2H) group into agrochemical candidates is a well-established strategy for enhancing their efficacy. Ethyl 4,4-difluoro-2-methoxy-3-oxobutyrate is a key intermediate in the synthesis of heterocyclic compounds, particularly pyrazoles, which are the core of many modern fungicides.

Detailed Research Findings:

Research has demonstrated that pyrazole (B372694) carboxamides containing a difluoromethyl group are potent succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi, leading to their demise. The synthesis of the vital 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a cornerstone for many SDHI fungicides, often commences with difluorinated β-ketoesters. researchgate.net

While direct synthesis examples starting from this compound are not extensively detailed in publicly available literature, the synthetic routes for analogous compounds strongly suggest its utility. The general and well-established synthesis of such pyrazoles involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. nih.govnih.gov In this context, this compound would react with methylhydrazine to form the core pyrazole ring, with the difluoromethyl group at the desired 3-position. Subsequent chemical modifications would then lead to the final active agrochemical ingredient.

The methoxy (B1213986) group at the 2-position of this compound can be strategically utilized or removed during the synthetic process to achieve the desired final molecular structure of the agrochemical candidate.

Table 1: Key Agrochemicals Derived from Difluoromethyl Pyrazole Intermediates

Agrochemical Class Target Moiety Key Intermediate Precursor Reference
Fungicide (SDHI) 3-(difluoromethyl)pyrazole Ethyl 4,4-difluoroacetoacetate researchgate.net
Fungicide Pyrazole-4-carboxamide Difluoromethylated pyrazole researchgate.net
Fungicide Pyrazole oxime ester Ethyl difluoroacetate (B1230586) researchgate.net

Contribution to Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, the introduction of fluorine atoms into drug candidates is a widely used tactic to improve their pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile precursor for the synthesis of various fluorinated heterocyclic compounds that are scaffolds for advanced pharmaceutical intermediates.

Detailed Research Findings:

A closely related analog, ethyl 4,4-difluoro-4-phenoxyacetoacetate, has been shown to be a valuable precursor for a range of biologically active heterocycles. For instance, its reaction with benzamidine (B55565) yields 2-phenyl-4-(phenoxydifluoromethyl)-6-hydroxypyrimidine. Similarly, condensation with o-phenylenediamine (B120857) produces 4-(phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one. These reactions highlight the potential of the core structure of this compound to be transformed into diverse heterocyclic systems with pharmaceutical relevance.

Furthermore, the simpler analog, Ethyl 4,4-difluoro-3-oxobutanoate, is a known intermediate in the synthesis of potassium channel activators and β-alanine derived GABA-T antagonists. innospk.comchemicalbook.com This underscores the importance of the difluoroacetoacetate backbone in constructing neurologically active compounds. Given its structural similarities, this compound is a prime candidate for the synthesis of novel, potentially more potent or selective pharmaceutical agents. The difluoromethyl group can act as a bioisostere for other functional groups, enhancing binding affinity to biological targets and improving metabolic stability. innospk.com

Table 2: Examples of Pharmaceutical Scaffolds from Related Difluoro Intermediates

Heterocyclic Scaffold Precursor Compound Potential Therapeutic Area Reference
Pyrimidine Ethyl 4,4-difluoro-4-phenoxyacetoacetate Various
Benzodiazepine Ethyl 4,4-difluoro-4-phenoxyacetoacetate CNS disorders
N/A Ethyl 4,4-difluoro-3-oxobutanoate Neurological disorders innospk.comchemicalbook.com

Utility in Material Science Precursors

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable in material science. core.ac.uk While specific applications of this compound in this field are not yet widely documented, its structure suggests potential as a precursor for specialty fluorinated monomers and polymers.

Detailed Research Findings:

The reactive nature of β-ketoesters allows for a variety of chemical transformations that can be exploited to create novel monomers. researchgate.net For example, this compound could potentially be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting fluorinated monomer could then be polymerized or copolymerized to create fluoropolymers with tailored properties. researchgate.netnih.gov

These fluoropolymers could find applications in coatings, membranes, and electronic materials where the presence of the difluoromethyl group could enhance properties such as hydrophobicity, dielectric constant, and thermal stability. core.ac.uk The development of new fluorinated monomers is an active area of research, driven by the continuous demand for advanced materials with superior performance characteristics.

Table 3: Potential Applications of Materials Derived from Fluorinated β-Ketoesters

Material Type Potential Precursor Desired Property Enhancement Reference
Specialty Fluoropolymers Fluorinated vinyl/acrylate monomers Thermal stability, chemical resistance, low surface energy core.ac.ukresearchgate.net
Functional Coatings Polymers with difluoromethyl groups Hydrophobicity, durability core.ac.uk
Advanced Membranes Copolymers containing fluorinated units Selective permeability, stability nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 4,4 Difluoro 2 Methoxy 3 Oxobutyrate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate. Techniques such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide precise information about the molecular framework, the chemical environment of individual atoms, and the connectivity between them.

¹H NMR Spectroscopy : This technique identifies the different types of protons in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule. docbrown.info The integration of the signal area corresponds to the ratio of protons in that specific environment. docbrown.info For this compound, one would expect distinct signals for the ethyl group protons (a triplet and a quartet), the methoxy (B1213986) group protons (a singlet), the proton at the α-carbon, and the proton of the difluoromethyl group (a triplet due to coupling with the two fluorine atoms).

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. docbrown.info Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. docbrown.info The spectrum of this compound would show separate resonances for the carbonyl carbons of the ester and ketone, the difluoromethyl carbon (split into a triplet by the two fluorine atoms), the methoxy carbon, the α-carbon, and the two carbons of the ethyl group.

¹⁹F NMR Spectroscopy : Given the presence of a difluoromethyl group, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate in CDCl₃. nih.gov
Assignment¹H NMR (δ, ppm)Multiplicity¹³C NMR (δ, ppm)
-CH₃ (Ethyl)1.31t13.8
-OCH₃3.95s57.1
-OCH₂- (Ethyl)4.17q62.1
=CH-6.28s96.7
Aromatic CH7.37, 7.43m128.1, 130.5, 132.5, 136.9
C=O (Ester)--163.2
C-O (Aromatic)--174.4
C=O (Ketone)--180.9

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of synthesized compounds like this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgchromatographyonline.com

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate complex mixtures and analyze individual components, making them ideal for monitoring the progress of a reaction and identifying byproducts. numberanalytics.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis where precursor ions are selected and fragmented to produce product ions. chromatographyonline.comnumberanalytics.com The resulting fragmentation pattern provides valuable structural information, helping to piece together the molecule's structure. For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net

For this compound (Molecular Formula: C₇H₁₀F₂O₄), the monoisotopic mass is 196.0547 Da. HRMS analysis would aim to detect this mass with high precision in the form of various adducts.

Table 2: Predicted High-Resolution m/z Values for Adducts of this compound.
Adduct IonChemical FormulaCalculated m/z
[M+H]⁺[C₇H₁₁F₂O₄]⁺197.0620
[M+Na]⁺[C₇H₁₀F₂NaO₄]⁺219.0439
[M+K]⁺[C₇H₁₀F₂KO₄]⁺235.0178
[M+NH₄]⁺[C₇H₁₄F₂NO₄]⁺214.0885

Vibrational and Electronic Spectroscopy for Conformational and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide insights into the functional groups present and the electronic structure of the molecule.

Vibrational Spectroscopy (FT-IR) : Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). rockymountainlabs.com This technique is excellent for identifying specific functional groups, as each group has a characteristic absorption frequency range. For this compound, the key functional groups would produce distinct peaks in the IR spectrum. The C-F bonds, C=O bonds of both the ketone and the ester, and C-O bonds would all be identifiable. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (sp³)Stretching2850 - 3000
C=O (Ester)Stretching~1735 - 1750 researchgate.net
C=O (Ketone)Stretching~1715 - 1725
C-FStretching1000 - 1400
CF₂Stretching1100 - 1250 researchgate.net
C-O (Ether & Ester)Stretching1000 - 1300

Electronic Spectroscopy (UV-Vis) : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring the absorption of UV or visible light. honeymanlaboratories.com It is particularly useful for analyzing compounds containing chromophores, such as the carbonyl groups in this compound. The keto and ester functionalities are expected to exhibit weak n→π* transitions at specific wavelengths, providing confirmation of their electronic environment.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. By diffracting X-rays off a single crystal, it is possible to generate an electron density map from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. This provides unequivocal proof of the molecular structure and conformation in the solid state.

While a crystal structure for this compound itself is not publicly documented, the analysis of derivatives provides invaluable structural insights. The crystal structure of a related compound, Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate , has been determined, revealing key geometric parameters. nih.gov Such studies confirm the molecular connectivity and provide detailed information about the planarity and orientation of different parts of the molecule. nih.govnih.gov

Table 4: Crystal Structure Data for the Derivative Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. nih.gov
ParameterValue
Chemical FormulaC₁₃H₁₃ClO₄
Molecular Weight268.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4557 (4)
b (Å)16.6411 (7)
c (Å)8.4319 (3)
β (°)105.644 (2)
Volume (ų)1277.64 (9)
Z4

Computational and Theoretical Investigations of Ethyl 4,4 Difluoro 2 Methoxy 3 Oxobutyrate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are instrumental in mapping the electronic landscape of Ethyl 4,4-difluoro-2-methoxy-3-oxobutyrate.

The electronic structure is significantly influenced by the presence of highly electronegative fluorine atoms and the arrangement of carbonyl and methoxy (B1213986) groups. The fluorine atoms at the 4-position are expected to induce a strong negative inductive effect, withdrawing electron density along the carbon backbone. This would lead to a notable polarization of the C-F bonds and affect the charge distribution across the entire molecule. The methoxy group at the 2-position, conversely, can act as an electron-donating group through resonance, pushing electron density towards the carbonyl group.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized around the enolate-forming region (the C2-C3 bond and the oxygen of the C3 carbonyl), while the LUMO would be centered on the carbonyl carbon of the ester and the C3 ketone, representing sites susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical Calculated Electronic Properties of this compound

Property Predicted Value Method of Calculation
HOMO Energy -8.5 eV DFT (B3LYP/6-31G*)
LUMO Energy -1.2 eV DFT (B3LYP/6-31G*)
HOMO-LUMO Gap 7.3 eV DFT (B3LYP/6-31G*)
Dipole Moment 3.5 D DFT (B3LYP/6-31G*)

Note: The data in this table is illustrative and based on typical values for similar fluorinated β-keto esters. Actual values would require specific calculations for this molecule.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used method to study the reactivity and selectivity of organic molecules due to its balance of accuracy and computational cost. methodist.edubeilstein-journals.orgresearchgate.net For this compound, DFT calculations can provide valuable insights into its chemical behavior.

DFT can also be used to model the keto-enol tautomerism, which is a key feature of β-dicarbonyl compounds. researchgate.net The calculations would likely show a preference for the keto form due to the electronic effects of the substituents, although the enol form would still be accessible and play a role in its reactivity.

Reaction Pathway and Transition State Analysis

Understanding the mechanisms of reactions involving this compound requires the mapping of potential energy surfaces for various reaction pathways. This involves locating and characterizing the transition states that connect reactants, intermediates, and products.

A common reaction for β-keto esters is alkylation at the C2 position. A computational study of this reaction would start with the deprotonation of the C2 carbon by a base to form an enolate. The subsequent nucleophilic attack of the enolate on an alkyl halide would proceed through a transition state that can be modeled to understand the reaction's stereoselectivity.

Another important reaction is the decarboxylation of the corresponding carboxylic acid (formed by hydrolysis of the ethyl ester). The mechanism of this reaction is believed to proceed through a cyclic transition state. pressbooks.pub Computational analysis could confirm the structure of this transition state and calculate the activation energy, providing an estimate of the reaction rate.

Table 2: Hypothetical Calculated Activation Energies for Key Reactions

Reaction Substrate Reagent Activation Energy (kcal/mol)
Enolate Formation This compound NaOEt 15
Alkylation Enolate of the title compound CH3I 20

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific calculations.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase (like a solution). mdpi.comresearchgate.netnih.gov

This compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore these different conformations and determine their relative populations at a given temperature. The results would likely show a preference for conformations that minimize steric hindrance between the ethyl, methoxy, and difluoroacetyl groups.

MD simulations can also be used to study how the molecule interacts with solvent molecules. In a polar solvent like water, the carbonyl oxygens would act as hydrogen bond acceptors. In a non-polar solvent, van der Waals interactions would dominate. Understanding these interactions is crucial for predicting the molecule's solubility and how the solvent might influence its reactivity.

Prediction of Spectroscopic Properties and Reactivity Trends

Computational methods are increasingly used to predict spectroscopic properties, which can be a valuable tool for identifying and characterizing molecules.

For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. numberanalytics.comresearchgate.netdiva-portal.org The calculated spectrum would show characteristic peaks for the C=O stretching of the ketone and ester groups, as well as C-F and C-O stretching vibrations. By comparing the calculated spectrum with an experimental one, one could confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful characterization technique. Computational methods can predict the 1H, 13C, and 19F NMR chemical shifts. nih.govrsc.orgrsc.orgnih.gov The predicted 19F NMR spectrum would be particularly useful for confirming the presence and electronic environment of the fluorine atoms.

By systematically changing the substituents on the molecule and recalculating its properties, it is possible to predict reactivity trends. For example, one could replace the methoxy group with other alkoxy groups to see how this affects the acidity of the C2 proton or the susceptibility of the carbonyl groups to nucleophilic attack. These predictions can guide the design of new molecules with desired properties.

Future Research Directions and Unexplored Avenues for Ethyl 4,4 Difluoro 2 Methoxy 3 Oxobutyrate

Development of Asymmetric Catalytic Processes for Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. For Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate, the presence of a stereocenter at the α-position and the potential to generate a second one via reduction of the ketone functionality opens up possibilities for creating complex, stereochemically rich structures. Future research could focus on the asymmetric reduction of the ketone and other enantioselective transformations.

One promising approach is the use of catalytic transfer hydrogenation. For instance, Noyori-Ikariya type ruthenium complexes have been successfully employed for the highly enantioselective transfer hydrogenation of analogous α-methoxyimino-β-keto esters. acs.org A similar strategy could be adapted for this compound, potentially yielding chiral β-hydroxy esters with high enantiomeric excess. The interplay between the existing α-methoxy group and the chiral catalyst will be a key factor in determining the stereochemical outcome.

Furthermore, dynamic kinetic resolution could be explored. This strategy has been effective for the asymmetric transformation of related β-halo-α-keto esters using chiral N,N'-dioxide-nickel(II) complexes in carbonyl-ene reactions. rsc.org Applying this concept to racemic this compound could allow for the synthesis of a single desired stereoisomer in high yield and enantiopurity. Organocatalysis also presents a viable route, as cinchona alkaloids have been shown to catalyze enantioselective nitroaldol reactions of α-ketoesters. nih.gov

Table 1: Potential Asymmetric Catalytic Transformations

Transformation Catalyst Type Potential Product Expected Outcome
Asymmetric Transfer Hydrogenation Chiral Ruthenium Complex Chiral β-hydroxy ester High enantioselectivity (er >99:1)
Dynamic Kinetic Resolution Chiral Ni(II)-N,N'-dioxide Enantioenriched α-methoxy-β-hydroxy ester High diastereo- and enantioselectivity
Asymmetric Alkylation Chiral Phase-Transfer Catalyst α-alkylated-α-methoxy-β-keto ester Creation of a chiral quaternary center with high ee

Exploration of Photoredox and Electro-organic Transformations Involving the Compound

Photoredox and electro-organic synthesis have emerged as powerful tools for forging new chemical bonds under mild conditions. These methodologies offer unique reactive pathways that are often inaccessible through traditional thermal methods. For this compound, these techniques could unlock novel transformations.

Visible-light photoredox catalysis could be employed to generate radical intermediates from the β-ketoester moiety. Studies on aromatic β-ketoesters have demonstrated that photocatalysts can generate α-carbonyl and ketyl radicals, which can then participate in reactions like pinacol (B44631) couplings and benzannulations. nih.gov Similar reactivity could be explored for this compound, potentially leading to the synthesis of complex difluorinated dimers or for C-H functionalization reactions at sites remote to the carbonyl groups. nih.gov The combination of photoredox catalysis with nickel catalysis has also been effective for the enantioselective di- and perfluoroalkylation of β-ketoesters, a strategy that could be adapted for this compound. acs.org

Electro-organic synthesis offers another avenue for investigation. Electrochemical methods can be used for both oxidative and reductive transformations. For instance, the electrochemical fluorination of carbonyl compounds has been demonstrated, and similar principles could be applied to introduce additional fluorine atoms or other functional groups to the molecule. lew.roacs.org The use of fluorinated solvents like hexafluoroisopropanol (HFIP) in electro-organic synthesis has been shown to enable selective C(sp³)–H bond fluorination, a technique that could be explored for derivatizing the ethyl or methoxy (B1213986) groups of the target compound. acs.org

Application in Continuous Flow Chemistry Systems

Continuous flow chemistry, particularly utilizing microreactors, offers significant advantages in terms of safety, efficiency, and scalability, especially for reactions involving hazardous reagents or highly exothermic processes. beilstein-journals.org The synthesis and derivatization of fluorinated compounds often fall into this category.

The direct fluorination of β-dicarbonyl compounds using elemental fluorine (F₂) is a reaction that benefits immensely from the precise control offered by microreactors, leading to higher selectivity and yields compared to batch processes. researchgate.net This technology could be applied to the synthesis of this compound itself or for its further fluorination. Additionally, flow systems are ideal for handling other challenging fluorinating agents like diethylaminosulfur trifluoride (DAST). durham.ac.uk

Table 2: Potential Advantages of Flow Chemistry Applications

Process Advantage Relevance to this compound
Direct Fluorination Enhanced safety and selectivity with F₂ Potential for improved synthesis of the compound.
Use of Hazardous Reagents Controlled handling of reagents like DAST Safer derivatization of the hydroxyl group after reduction.
Telescoped Reactions Increased efficiency, reduced waste Streamlined multi-step synthesis of complex derivatives.
Scalability Facile transition from lab to industrial scale Enables larger-scale production for commercial applications.

Investigation of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes and whole-cell systems can operate under mild conditions and often provide exquisite control over stereochemistry.

The asymmetric reduction of the keto group in β-ketoesters is a well-established application of biocatalysis. Various yeast strains, such as Saccharomyces cerevisiae, and isolated enzymes like aldo-keto reductases, have been used to produce chiral β-hydroxy esters with high enantiomeric excess. researchgate.net For example, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by Chlorella species has been reported to yield specific stereoisomers with excellent enantiopurity. nih.govelsevierpure.com Similar screening studies could identify microorganisms or enzymes capable of reducing this compound to a specific stereoisomer of the corresponding β-hydroxy ester. The use of recombinant E. coli strains co-expressing an alcohol dehydrogenase and a cofactor regeneration system has proven effective for the asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate and could be a powerful strategy here. nih.gov

Beyond reduction, the enzymatic derivatization of the ester or other functional groups could be explored. Lipases are versatile enzymes that can catalyze hydrolysis or transesterification reactions, potentially with high enantioselectivity, offering routes to other esters or the corresponding carboxylic acid.

Design of Novel Fluorination Agents and Methodologies Utilizing this compound

The development of new and more effective fluorinating agents is a continuing goal in organic chemistry. While there is no direct precedent, the structural features of this compound suggest its potential as a precursor for novel reagents.

The difluoromethyl group (CHF₂) is a valuable moiety in medicinal chemistry, acting as a bioisostere for hydroxyl or thiol groups. nih.gov Reagents that can transfer this group are therefore highly sought after. It is conceivable that this compound could be chemically modified to create a new difluoromethylating agent. For instance, transformation of the dicarbonyl system into a suitable leaving group or a radical precursor could enable the transfer of the difluoromethyl moiety to various nucleophiles or radical acceptors.

Furthermore, the compound could serve as a building block for more complex electrophilic N-F fluorinating agents. beilstein-journals.orgnih.gov The synthesis of many such reagents, like Selectfluor®, involves the fluorination of a nitrogen-containing heterocyclic precursor. beilstein-journals.org By incorporating the difluoro-methoxy-butyrate framework into a heterocyclic system, it might be possible to create new N-F reagents with unique solubility, reactivity, or selectivity profiles, influenced by the electronic and steric properties of the fluorinated side chain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate, and how can reaction conditions be systematically optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving ethyl difluoroacetate and ethyl acetate under basic conditions. Key parameters include solvent selection (e.g., DMSO for polar aprotic environments), temperature control (elevated temperatures for kinetic favorability), and catalyst optimization (e.g., potassium carbonate for deprotonation) . To optimize yield, employ Design of Experiments (DoE) to evaluate interactions between variables like molar ratios, reaction time, and solvent polarity.

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodology : Use a combination of 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm structural integrity, especially fluorine environments. Mass spectrometry (HRMS) validates molecular weight, while IR identifies carbonyl (C=O) and methoxy (C-O) stretches. For conflicting data (e.g., unexpected splitting in NMR), cross-validate with 2D NMR (COSY, HSQC) or computational simulations (DFT) to resolve ambiguities .

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties and reactivity?

  • Methodology : Fluorine’s electronegativity enhances carbonyl electrophilicity, impacting nucleophilic addition kinetics. Compare reactivity with non-fluorinated analogs (e.g., Ethyl 3-oxobutyrate) via kinetic studies under identical conditions. Use Hammett plots to quantify electronic effects of fluorine substituents on reaction rates .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how are they addressed?

  • Methodology : Fluorine atoms introduce disorder due to their small size and high electron density. Use high-resolution X-ray data (Mo-Kα radiation, low-temperature data collection) and refinement software like SHELXL for accurate positioning. Validate thermal parameters and occupancy ratios with Rietveld analysis. Cross-check with Hirshfeld surfaces to resolve packing ambiguities .

Q. How can computational chemistry predict the compound’s behavior in complex reaction systems, such as organocatalytic processes?

  • Methodology : Apply Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to model transition states in reactions (e.g., Michael additions). Compare calculated 13C^\text{13}C NMR chemical shifts (GIAO method) with experimental data to validate models. Use Molecular Dynamics (MD) simulations to study solvation effects on reactivity .

Q. What strategies mitigate data discrepancies in mechanistic studies involving this compound?

  • Methodology : For competing reaction pathways (e.g., keto-enol tautomerism), employ isotopic labeling (18O^{18} \text{O}) to track oxygen migration. Use stopped-flow kinetics to capture transient intermediates. Pair with in-situ IR to monitor carbonyl shifts during reactions. Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in rate constants .

Q. How can the compound’s potential as a fluorinated building block be evaluated in drug discovery pipelines?

  • Methodology : Screen for bioactivity using SPR (Surface Plasmon Resonance) to assess protein binding affinity. Perform metabolic stability assays (e.g., liver microsomes) to evaluate fluorine’s impact on pharmacokinetics. Compare ADMET profiles with non-fluorinated analogs using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.